p-(Diacetoxyiodo)-toluene

Vue d'ensemble

Description

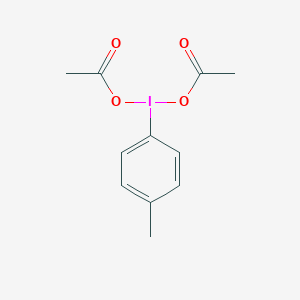

p-(Diacetoxyiodo)-toluene is an organoiodine compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their ability to participate in a variety of chemical reactions, making them valuable reagents in organic synthesis. The presence of the iodine atom in a hypervalent state allows for unique reactivity patterns that are not commonly observed with other elements.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of p-(Diacetoxyiodo)-toluene typically involves the oxidation of iodoarenes. One common method is the reaction of 4-methyliodobenzene with peracetic acid in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:

4-Methyliodobenzene+Peracetic Acid+Acetic Anhydride→Bis(acetyloxy)(4-methylphenyl)-lambda 3 -iodane

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory procedures with appropriate safety measures and optimized reaction conditions can facilitate industrial production.

Analyse Des Réactions Chimiques

Oxidative Coupling Reactions

PIDA facilitates cross-dehydrogenative coupling (CDC) reactions, enabling direct bond formation between C–H and heteroatom-containing substrates:

-

C–O Coupling : PIDA promotes the coupling of N-hydroxyphthalimide (NHPI) with unactivated alkanes, nitriles, and ethers under metal-free conditions. For example, cyclohexane reacts with NHPI in dichloromethane (DCM) to yield O-cyclohexyl-NHPI in 50% yield .

-

C–N Coupling : Imidazopyridines undergo regioselective oxidative amination with N-fluorobenzenesulfonimide (NFSI) in toluene, achieving up to 89% yield .

Mechanistic Insight :

-

Radical pathways dominate, with PIDA oxidizing substrates to radical cations (e.g., imidazopyridine A ) and generating bis-sulfonylamidyl radicals (C ) for subsequent coupling .

C–H Activation and Functionalization

PIDA activates inert C(sp³)–H bonds for functionalization:

-

Benzylic Acetoxylation : Benzylic acetals are oxidized to acetoxylated products in 1,2-dichloroethane (DCE) under microwave irradiation. For example, 2-(p-tolyl)-1,3-dioxolan-2-yl acetate is synthesized in 85% yield .

| Substrate | Oxidant Equiv. | Solvent | Yield (%) |

|---|---|---|---|

| 2-(p-Tolyl)-1,3-dioxolane | 3.0 | DCE | 85 |

| 2-Phenyl-1,3-dioxolane | 3.0 | DCE | 78 |

-

Alkane Functionalization : Cyclohexane and DCM react with NHPI to form C–O bonds, demonstrating PIDA’s ability to functionalize unactivated hydrocarbons .

Fluorination and Halogenation

PIDA serves as a precursor for fluorine transfer and mediates halogenation:

-

Radiofluorination : Ligand exchange between PIDA and [¹⁸F]fluoride in DMF produces p-([¹⁸F]fluoroiodo)toluene in 54% radiochemical yield .

-

Vicinal Fluoroiodination : Alkenes and alkynes react with PIDA/I₂ to form Markovnikov-addition products (e.g., 33 , 35 ) in 67–91% yield .

Key Conditions :

Radical-Mediated Processes

PIDA initiates radical chains in diverse transformations:

-

Decarboxylative Bromination : α,β-Unsaturated carboxylic acids undergo decarboxylation with NaBr, yielding dibromo compounds (e.g., 31 ) via enolate intermediates .

-

Sulfoximine Functionalization : p-TolIF₂ (derived from PIDA) reacts with NH-sulfoximines and styrenes under blue LED light to form fluoro sulfoximines (10 ) in 45–82% yield .

Mechanistic Evidence :

Applications De Recherche Scientifique

Oxidative Reactions

PIDA is extensively used in oxidative transformations, including:

- Oxidative Decarboxylation : PIDA can convert 2-aryl carboxylic acids into aldehydes, ketones, and nitriles when used with sodium azide in acetonitrile. This reaction highlights its role in synthesizing valuable carbonyl compounds from carboxylic acids .

- Cleavage of Vicinal Glycols : It effectively cleaves vicinal glycols to yield carbonyl compounds, showcasing its utility in functional group transformations .

- Hydroxylation Reactions : PIDA is employed for the hydroxylation of alkenes and alkynes, converting them into alcohols through a mild oxidative process .

Halogenation and Amination

PIDA serves as a halogenating agent for the introduction of halogens into aromatic compounds. It has been utilized for:

- Direct Mono- and Difluorination : PIDA can facilitate the fluorination of various substrates, enhancing the functional diversity of aromatic compounds .

- Amination Reactions : The compound has been shown to participate in amination processes, allowing for the introduction of amine groups into organic molecules .

Pharmaceutical Intermediates

PIDA plays a significant role in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its ability to oxidize functional groups allows for the creation of complex molecular architectures necessary for therapeutic agents .

Liquid Crystal Displays (LCDs)

In the electronics industry, p-(Diacetoxyiodo)-toluene is utilized in the production of polarizing films for LCDs. These films are crucial for enhancing the performance and clarity of display screens .

Nutritional Products

PIDA finds applications in human and animal nutrition products, where it is used as a component in antiseptics and disinfectants due to its oxidizing properties that can eliminate pathogens .

Case Study 1: Synthesis of Aldehydes from Carboxylic Acids

A study demonstrated the use of PIDA in the oxidative decarboxylation of 2-aryl carboxylic acids, resulting in high yields of corresponding aldehydes. The reaction conditions were optimized using sodium azide as a catalyst, showcasing PIDA's efficiency in producing valuable carbonyl compounds .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | 85% | 2-Aryl Carboxylic Acid + PIDA + NaN3 (Acetonitrile) |

| Acetophenone | 90% | 2-Aryl Carboxylic Acid + PIDA + NaN3 (Acetonitrile) |

Case Study 2: Halogenation Reactions

Research indicated that PIDA could be effectively used for the direct fluorination of aromatic compounds under mild conditions, leading to high yields without significant side reactions. This application highlights its potential in producing fluorinated pharmaceuticals and agrochemicals .

| Substrate | Product | Yield (%) |

|---|---|---|

| Toluene | p-Fluorotoluene | 92% |

| Anisole | p-Fluoroanisole | 88% |

Mécanisme D'action

The mechanism of action of p-(Diacetoxyiodo)-toluene involves the transfer of the hypervalent iodine atom to the substrate. This transfer can occur through various pathways, including single-electron transfer and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparaison Avec Des Composés Similaires

Similar Compounds

Iodobenzene diacetate: Another hypervalent iodine compound with similar reactivity.

Iodosylbenzene: Known for its oxidizing properties.

Diacetoxyiodobenzene: Used in similar oxidation and substitution reactions.

Uniqueness

p-(Diacetoxyiodo)-toluene is unique due to the presence of the 4-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other hypervalent iodine compounds may not be as effective.

Activité Biologique

p-(Diacetoxyiodo)-toluene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine compound that has gained significant attention in organic synthesis due to its unique oxidizing properties. This compound plays a crucial role in various chemical reactions, including oxidative coupling and the synthesis of heterocyclic compounds. Understanding its biological activity is essential for its application in medicinal chemistry and other fields.

- Chemical Formula : C₉H₉I(O₂CCH₃)₂

- CAS Number : 3240-34-4

- Molecular Weight : 294.06 g/mol

PIDA is characterized by its ability to facilitate reactions through C-H activation and oxidative transformations, making it a valuable reagent in synthetic organic chemistry.

Antimicrobial Properties

Research has indicated that PIDA exhibits antimicrobial activity, particularly against certain bacterial strains. The compound's oxidative properties contribute to its effectiveness as an antibacterial agent. For instance, studies have shown that PIDA can be used to synthesize various antimicrobial compounds through oxidative amidation reactions, which enhance the biological activity of the resulting products .

The mechanism by which PIDA exerts its biological effects involves the generation of reactive oxygen species (ROS) during the oxidation process. These ROS can interact with cellular components, leading to oxidative stress and subsequent microbial cell death. This property is particularly useful in developing antiseptics and disinfectants for medical and industrial applications .

Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of PIDA demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when treated with PIDA at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for S. aureus and 75 μg/mL for E. coli, showcasing its potential as an antibacterial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Study 2: Oxidative Amidation

In another research effort, PIDA was utilized in the oxidative amidation of toluene derivatives to produce amides with enhanced biological activity. The study highlighted that the use of PIDA not only improved yield but also facilitated the formation of compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties .

Applications in Organic Synthesis

PIDA's role as an oxidizing agent extends beyond antimicrobial applications. It is instrumental in:

Propriétés

IUPAC Name |

[acetyloxy-(4-methylphenyl)-λ3-iodanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO4/c1-8-4-6-11(7-5-8)12(15-9(2)13)16-10(3)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJIDOMMYDNFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)I(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382907 | |

| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16308-16-0 | |

| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.